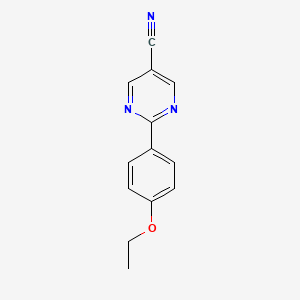
5-Cyano-2-(4-ethoxyphenyl)-pyrimidine
Cat. No. B8299209
M. Wt: 225.25 g/mol
InChI Key: JPSCCKVZKCJDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04066570
Procedure details


5.0 G. of 4-chloro-5-cyano-2-(4-ethoxyphenyl)-pyrimidine are reacted in 250 ml. of 50% dioxane with 22.2 g. of pre-treated zinc dust and worked up after the reaction in a manner analogous to that described in Example 13. There is obtained 5-cyano-2-(4-ethoxyphenyl)-pyrimidine as colorless crystals having a melting point of 152.6°-153.0° C. which on cooling are nematic (mono-tropic) at 149.7° C.
Name
4-chloro-5-cyano-2-(4-ethoxyphenyl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=2)[N:3]=1>[Zn].O1CCOCC1>[C:8]([C:7]1[CH:6]=[N:5][C:4]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=2)=[N:3][CH:2]=1)#[N:9]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after the reaction in a manner analogous to
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=NC(=NC1)C1=CC=C(C=C1)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
